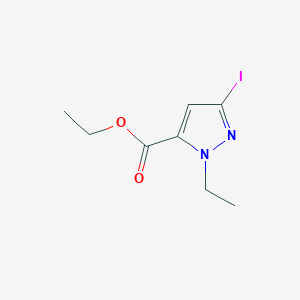

![molecular formula C17H13F3N6O B2772064 2-(1H-benzo[d]imidazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 1904125-35-4](/img/structure/B2772064.png)

2-(1H-benzo[d]imidazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

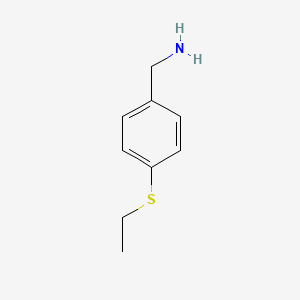

The compound you mentioned is a complex organic molecule that contains several heterocyclic rings, including a benzimidazole and a triazolopyridine. These types of structures are often found in pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The benzimidazole and triazolopyridine rings in the compound are aromatic, which means they are particularly stable. The trifluoromethyl group is a common substituent in pharmaceuticals, known for its ability to increase metabolic stability and enhance lipophilicity .Scientific Research Applications

Synthesis of Innovative Heterocycles

This compound serves as a precursor in the synthesis of a broad range of heterocycles, including pyrrole, pyridine, coumarin, thiazole, and more. These heterocycles have been assessed for their insecticidal activity, particularly against the cotton leafworm, indicating its utility in developing novel insecticidal agents (Fadda et al., 2017).

Development of Diagnostic and Therapeutic Agents

It has been utilized in the synthesis of substituted imidazo[1,2-α]pyridines, which are high-affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR). These ligands have potential applications in the study of PBR in vivo using SPECT, indicating its relevance in diagnostic imaging and potentially in therapeutic interventions (Katsifis et al., 2000).

Exploration in Antiulcer Drug Development

Research into imidazo[1,2-a]pyridinylethylbenzoxazoles and related compounds, which includes the structural framework of the queried compound, has shown promising results as a novel class of histamine H2-receptor antagonists with antiulcer activities. This demonstrates the compound's potential in the development of new treatments for ulcer-related diseases (Katsura et al., 1992).

Inhibition of ACAT for Disease Treatment

One study identified a closely related compound as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with significant selectivity over ACAT-2. This has implications for the treatment of diseases involving ACAT-1 overexpression, highlighting its therapeutic potential (Shibuya et al., 2018).

Advancements in Green Chemistry

The compound has been involved in the development of environmentally benign synthesis methods for benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives, emphasizing the use of water as a solvent and showcasing its application in promoting greener chemical processes (Liu et al., 2012).

Mechanism of Action

Properties

IUPAC Name |

2-(benzimidazol-1-yl)-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N6O/c18-17(19,20)11-4-3-7-26-14(23-24-16(11)26)8-21-15(27)9-25-10-22-12-5-1-2-6-13(12)25/h1-7,10H,8-9H2,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQQRKDLSIQVPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=NN=C4N3C=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2771981.png)

![1-(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride](/img/structure/B2771984.png)

![3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2771992.png)

![7-(4-fluorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2771994.png)

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2771999.png)

![8-(4-fluorophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2772000.png)

![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2772001.png)